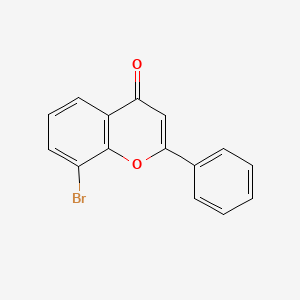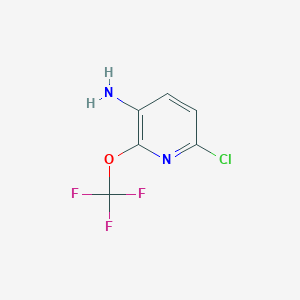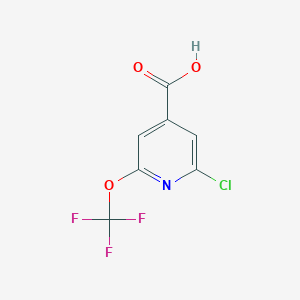![molecular formula C16H14O2 B3186288 4-[2-(4-Formylphenyl)ethyl]benzaldehyde CAS No. 1220-08-2](/img/structure/B3186288.png)
4-[2-(4-Formylphenyl)ethyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Formylphenyl)ethyl]benzaldehyde is a chemical compound with the molecular formula C16H10O2 . It has a molecular weight of 234.25 .
Molecular Structure Analysis
The molecular structure of 4-[2-(4-Formylphenyl)ethyl]benzaldehyde consists of a benzene ring with an ethyl group and a formyl group attached to it . The exact 3D structure can be determined using computational chemistry methods or experimental techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
4-[2-(4-Formylphenyl)ethyl]benzaldehyde has a predicted melting point of 213-214 °C and a predicted boiling point of 425.4±30.0 °C . Its predicted density is 1.21±0.1 g/cm3 .Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects . The exact safety and hazard information for 4-[2-(4-Formylphenyl)ethyl]benzaldehyde may vary and should be obtained from a reliable source.
Propriétés
Numéro CAS |
1220-08-2 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-[2-(4-formylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H,1-2H2 |
Clé InChI |
OIFGRECGCKJKMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C=O)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

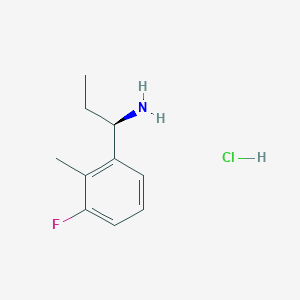
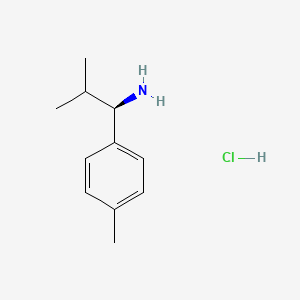
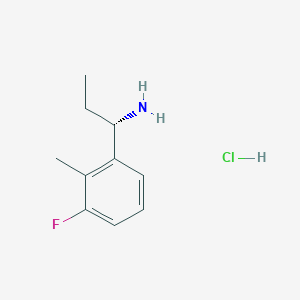



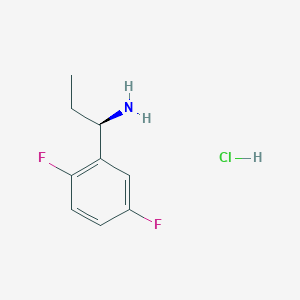

![3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid](/img/structure/B3186269.png)
